molecular formula C19H20N2O3S B2550684 N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide CAS No. 686743-51-1

N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide

Cat. No.: B2550684
CAS No.: 686743-51-1
M. Wt: 356.44
InChI Key: RFFLNLKVPYTCCE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide is a synthetic indole-sulfonamide derivative of interest in medicinal chemistry and early drug discovery research. Compounds featuring the indole-sulfonamide scaffold are being actively investigated for their potential to interact with key enzymatic targets. Specifically, structurally related molecules have been identified as inhibitors of enzymes like butyrylcholinesterase (BChE), a target of significant relevance for the potential treatment of neurodegenerative disorders such as Alzheimer's disease . Furthermore, indole-3-acetamide analogs have demonstrated notable activity in inhibiting the α-amylase enzyme, suggesting a research application in the study of metabolic disorders like diabetes . The mechanism of action for this class of compounds often involves binding to the active sites of these enzymes, potentially acting as mixed-type inhibitors . Researchers can utilize this compound as a key chemical intermediate or as a pharmacological probe to further explore these biological pathways. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-8-9-16(14(2)10-13)20-19(22)12-25(23,24)18-11-21(3)17-7-5-4-6-15(17)18/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFLNLKVPYTCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound's biological activity is primarily attributed to its interaction with various biological targets. It is believed to modulate signaling pathways associated with inflammation and pain response, making it a candidate for analgesic and anti-inflammatory applications. The sulfonamide group may enhance its binding affinity to target proteins, influencing their activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.

Analgesic Effects

In animal models, the compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It effectively reduces pain responses in models of acute and chronic pain, indicating its potential as a novel analgesic agent.

Study 1: In Vivo Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of this compound in a rat model of neuropathic pain. The results showed a significant reduction in pain scores compared to control groups, with minimal side effects noted .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. Researchers utilized molecular docking studies to predict binding affinities with COX enzymes and other inflammatory mediators. The findings indicated that the compound preferentially binds to COX-2, suggesting a selective anti-inflammatory mechanism .

Data Tables

Property Value
Molecular FormulaC16H20N2O2SC_{16}H_{20}N_{2}O_{2}S
Molecular Weight320.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Biological Activity Effect
Anti-inflammatoryInhibition of TNF-alpha production
AnalgesicReduction in pain scores in models

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide and related compounds:

Compound Name Substituents on Phenyl Ring Indole Modification Functional Group (R) Key Structural Features Reference
This compound 2,4-dimethyl 1-methylindole-3-sulfonyl Sulfonyl (-SO₂-) Electron-withdrawing sulfonyl group enhances polarity and hydrogen-bonding capability.
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide 2,3-dimethyl 1-(4-fluorobenzyl)indole-3-sulfonyl Sulfonyl (-SO₂-) Fluorobenzyl substitution increases lipophilicity and potential CNS penetration.
N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)thio]acetamide 2,4-dimethyl 1-methylindole-3-thio Thioether (-S-) Thioether group reduces polarity, potentially enhancing membrane permeability.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl N/A Amide (-CONH-) Dichlorophenyl and pyrazolone moieties confer herbicidal activity.
N-(4-chlorophenyl)-2-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-chlorophenyl 1-(azepanyl-oxoethyl)indole-3-thio Thioether (-S-) Azepanyl group introduces conformational flexibility and potential neuroactivity.

Key Observations:

Substituent Position on Phenyl Ring : The 2,4-dimethyl substitution in the target compound distinguishes it from analogs like the 2,3-dimethylphenyl derivative, which may alter steric interactions in biological systems .

Functional Groups : Sulfonyl groups enhance hydrogen-bonding capacity compared to thioethers, which may improve target binding but reduce membrane permeability .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • This compound: No direct data provided, but sulfonamide analogs typically exhibit higher melting points (>150°C) due to strong intermolecular hydrogen bonding .
  • N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide : Higher lipophilicity from the fluorobenzyl group may improve solubility in organic solvents .
  • N-(4-chlorophenyl)-2-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide : The thioether and azepanyl groups likely lower melting points compared to sulfonyl analogs .

Spectral Characterization (IR and NMR)

  • IR Spectroscopy : Sulfonyl-containing analogs show characteristic peaks at ~1378 cm⁻¹ (asymmetric SO₂ stretch) and ~1156 cm⁻¹ (symmetric SO₂ stretch) . Thioether analogs lack these peaks but exhibit C-S stretches near 700 cm⁻¹ .
  • ¹H-NMR : The 2,4-dimethylphenyl group in the target compound would display two singlets for the methyl groups at δ ~2.2–2.4 ppm, while indole protons resonate at δ ~6.4–7.8 ppm .

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